molecular formula C18H21NO3 B4412009 N-(2-ethoxyphenyl)-3-propoxybenzamide

N-(2-ethoxyphenyl)-3-propoxybenzamide

Cat. No.: B4412009
M. Wt: 299.4 g/mol
InChI Key: KNTSSEFYLQHLHB-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-propoxybenzamide is a benzamide derivative characterized by a 3-propoxy-substituted benzamide core and an N-linked 2-ethoxyphenyl group. The ethoxy group (–OCH₂CH₃) at the 2-position of the phenyl ring and the propoxy (–OCH₂CH₂CH₃) substituent at the 3-position of the benzamide ring confer distinct physicochemical properties, such as moderate lipophilicity (predicted logP ≈ 3.5) and solubility in organic solvents.

Benzamide derivatives are widely explored for their biological activities, including antimicrobial, anticancer, and enzyme-modulating properties.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-3-12-22-15-9-7-8-14(13-15)18(20)19-16-10-5-6-11-17(16)21-4-2/h5-11,13H,3-4,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTSSEFYLQHLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(2-ethoxyphenyl)-3-propoxybenzamide with key analogs, highlighting structural variations and their implications:

Compound Name Key Substituents Biological Activity/Properties References
This compound 3-propoxybenzamide + N-(2-ethoxyphenyl) Predicted antimicrobial/anticancer activity (inferred from analogs)
N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide 3-propoxybenzamide + N-ethyl and N-(2-hydroxyethyl) Antimicrobial activity; enhanced solubility due to hydroxyl group
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-3-propoxybenzamide 3-propoxybenzamide + tetrahydrothiophene-dioxide and 5-methylfuran Potential kinase inhibition; increased metabolic stability
3-{[(4-bromobenzyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide 2-ethoxyphenyl + sulfonamide-bromobenzyl group Enhanced enzyme targeting (e.g., sulfonamide-mediated binding to proteases)
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-3-propoxybenzamide 3-propoxybenzamide + morpholine and thiophene Improved blood-brain barrier penetration; CNS-targeted applications

Key Differences and Implications

N-Substituent Effects: The 2-ethoxyphenyl group in the target compound likely enhances aromatic π-π stacking interactions with biological targets compared to aliphatic substituents (e.g., N-ethyl in ). However, this may reduce solubility relative to hydroxyl-containing analogs like N-(2-hydroxyethyl) derivatives .

Biological Activity: Compounds with morpholine () or thiophene () moieties exhibit enhanced pharmacokinetic profiles, such as longer half-lives, due to resistance to oxidative metabolism. Sulfonamide-containing analogs () show pronounced activity in enzyme inhibition assays, leveraging sulfonamide’s affinity for metal ions in active sites.

Hydroxyethyl substituents () confer higher solubility (e.g., ~2.5 mg/mL in water) but may limit blood-brain barrier penetration.

Research Findings and Data

Antimicrobial Activity

  • N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide () demonstrated MIC values of 8–16 μg/mL against Gram-positive bacteria, attributed to its dual N-alkyl groups disrupting cell membrane integrity.

Solubility and LogP Predictions

Compound Predicted LogP Aqueous Solubility (mg/mL)
This compound 3.5 0.1–0.5
N-(2-hydroxyethyl)-3-propoxybenzamide 2.8 2.0–3.0
Sulfonamide analog () 4.1 <0.1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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